Tetrapropylammonium fluoride

Übersicht

Beschreibung

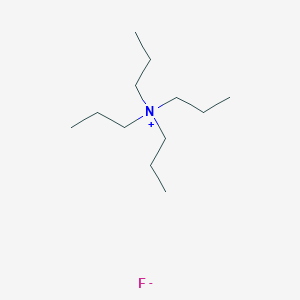

Tetrapropylammonium fluoride (TPAF) is a chemical compound with the molecular formula C12H28FN . It is a precursor to fluoride-silicate and crystallizes from a hydrothermal system containing silica, TPA+ and F- ions .

Synthesis Analysis

The synthesis of TPAF involves a hydrothermal system containing silica, TPA+ and F- ions . The location of the fluoride ion in this compound silicalite-1, an as-synthesized siliceous zeolite with the MFI topology, has been determined using solid-state NMR experiments .Molecular Structure Analysis

The molecular structure of TPAF has been studied using single-crystal X-ray diffraction . The fluoride counteranion lies in a [4 1 5 2 6 2] cage on a general position at an interacting distance from a silicon framework atom (Si−F = 1.915(3) Å) .Chemical Reactions Analysis

The chemical reactions involving TPAF are complex and involve interactions with the silica framework . The fluoride ion is probably held in place by hydrogen bonding .Physical And Chemical Properties Analysis

TPAF has a molecular weight of 205.36 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 8 . The exact mass is 205.220578059 g/mol and the monoisotopic mass is 205.220578059 g/mol .Wissenschaftliche Forschungsanwendungen

Tetrapropylammonium fluoride is used in a variety of scientific research applications. It is used as a catalyst in organic synthesis, as a reagent in analytical chemistry, and as an anion-exchange material. It is also used in the synthesis of pharmaceuticals, in the synthesis of polymers, and in the synthesis of dyes and pigments.

Wirkmechanismus

Target of Action

Tetrapropylammonium fluoride is a quaternary ammonium salt . This compound’s primary targets are the silica frameworks in the synthesis of zeolites . The this compound acts as a template for the crystallization process .

Mode of Action

The this compound interacts with its targets by crystallizing from a hydrothermal system containing silica, tetrapropylammonium ions, and fluoride ions . This interaction results in the formation of a complex that lies at the tetrahedral intersection of the 10-ring channels of a silica framework . This position is consistent with a template scheme for crystallization .

Biochemical Pathways

It is known that fluoride is a well-known g protein activator . Activation of heterotrimeric GTP-binding proteins by fluoride requires trace amounts of Al3+ or Be2+ ions . As phosphate analogs, AlF or BeF affect the activity of a variety of phosphoryl transfer enzymes . Most of these enzymes are fundamentally important in cell signal transduction or energy metabolism .

Pharmacokinetics

It is known that this compound is a hygroscopic white solid , which suggests that it may have good water solubility. This could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of this compound is the formation of a silica framework in a position consistent with a template scheme for crystallization . This leads to the creation of zeolites, which are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other ions in the system . For example, the crystallization process from which this compound forms a complex occurs in a hydrothermal system . Additionally, the presence of silica and tetrapropylammonium ions in the system is necessary for the formation of the complex .

Vorteile Und Einschränkungen Für Laborexperimente

Tetrapropylammonium fluoride has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it is stable and easy to handle. However, it is also highly corrosive and toxic, and should be handled with caution.

Zukünftige Richtungen

There are a number of potential future directions for the use of Tetrapropylammonium fluoride in research and development. These include further investigation into its potential use as a catalyst in organic synthesis, as a reagent in analytical chemistry, and as an anion-exchange material. It could also be used in the development of new pharmaceuticals, polymers, dyes, and pigments. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic applications.

Biochemische Analyse

Biochemical Properties

Tetrapropylammonium fluoride plays a significant role in biochemical reactions, particularly as a phase-transfer catalyst. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can influence the activity of enzymes involved in metabolic pathways by altering their conformation or binding sites. The interaction between this compound and biomolecules often involves ionic and hydrogen bonding, which can lead to changes in the enzyme’s activity and stability .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to induce oxidative stress in cells, leading to changes in gene expression and metabolic flux . Additionally, it can disrupt cellular homeostasis by affecting ion channels and transporters, which can impact cell viability and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy and potential accumulation of degradation products . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound have been shown to induce neurobehavioral impairments and oxidative stress in animal models . Additionally, threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by altering enzyme activity and stability. For instance, this compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic homeostasis . Additionally, it can impact amino acid metabolism and other biosynthetic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. It can be transported across cell membranes via ion channels and transporters, leading to its accumulation in specific cellular compartments . Additionally, this compound can bind to proteins and other biomolecules, influencing its localization and distribution within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can localize to the mitochondria, where it can impact mitochondrial function and energy production . Additionally, its localization to other organelles, such as the endoplasmic reticulum and nucleus, can influence various cellular processes .

Eigenschaften

IUPAC Name |

tetrapropylazanium;fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N.FH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSYVRHKTFDJTR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC)CCC.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70547750 | |

| Record name | N,N,N-Tripropylpropan-1-aminium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7217-93-8 | |

| Record name | N,N,N-Tripropylpropan-1-aminium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B1314221.png)

![4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1314236.png)